N-[(3,4-dichlorophenyl)methyl]cyclohexanamine
Description
Properties
Molecular Formula |
C13H17Cl2N |
|---|---|
Molecular Weight |
258.18 g/mol |
IUPAC Name |
N-[(3,4-dichlorophenyl)methyl]cyclohexanamine |
InChI |
InChI=1S/C13H17Cl2N/c14-12-7-6-10(8-13(12)15)9-16-11-4-2-1-3-5-11/h6-8,11,16H,1-5,9H2 |
InChI Key |
PEZCMQDKHGXWKH-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(CC1)NCC2=CC(=C(C=C2)Cl)Cl |
Origin of Product |
United States |
Preparation Methods
Reductive Amination Approach
Step 1: Formation of Imine Intermediate
Cyclohexanamine reacts with 3,4-dichlorobenzaldehyde under mild acidic conditions to form an imine intermediate. This reaction typically proceeds in an organic solvent such as methanol or ethanol at room temperature.
Step 2: Reduction of Imine
The imine is then reduced to the secondary amine using reducing agents such as sodium borohydride (NaBH4) or catalytic hydrogenation over palladium on carbon (Pd/C) under hydrogen atmosphere.
| Parameter | Typical Condition | Outcome |
|---|---|---|
| Solvent | Methanol or Ethanol | Good solubility of reactants |
| Temperature | Room temperature to 50°C | Controlled imine formation |
| Reducing Agent | NaBH4 or Pd/C + H2 | High selectivity, yields 80-90% |
| Reaction Time | 2-6 hours | Complete reduction |
Advantages : High selectivity, mild conditions, commercially available reagents.
Disadvantages : Requires careful control to avoid over-reduction or side reactions.
Nucleophilic Substitution Approach
Step 1: Preparation of 3,4-Dichlorobenzyl Halide
3,4-Dichlorobenzyl chloride or bromide is prepared or sourced commercially.
Step 2: Reaction with Cyclohexanamine
Cyclohexanamine is reacted with the benzyl halide in the presence of a base (e.g., potassium carbonate) in a polar aprotic solvent such as dimethylformamide (DMF) or acetonitrile.
| Parameter | Typical Condition | Outcome |
|---|---|---|
| Solvent | DMF or Acetonitrile | Good nucleophilicity |
| Base | K2CO3 or NaHCO3 | Neutralizes HCl formed |
| Temperature | 50-80°C | Facilitates substitution |
| Reaction Time | 6-24 hours | Yields 70-85% |
Advantages : Straightforward, scalable for industrial production.
Disadvantages : Possible side reactions include elimination or multiple substitutions.
Catalytic Hydrogenation of Nitro Precursors
Step 1: Synthesis of 3,4-Dichlorobenzylamine from Nitro Compound
3,4-Dichloronitrobenzene can be reduced to 3,4-dichlorobenzylamine using catalytic hydrogenation.
Step 2: Coupling with Cyclohexanone
The amine can then be reacted with cyclohexanone under reductive amination conditions to yield the target compound.
| Parameter | Typical Condition | Outcome |
|---|---|---|
| Catalyst | Pd/C or Pt/C | Efficient hydrogenation |
| Pressure | 1-5 atm H2 | Enhances reduction rate |
| Temperature | 25-80°C | Controlled reaction |
| Solvent | Ethanol or Methanol | Solubilizes substrates |
Advantages : High purity products, environmentally friendly.
Disadvantages : Requires hydrogen gas and specialized equipment.
| Method | Reaction Type | Key Reagents | Typical Yield (%) | Advantages | Disadvantages |
|---|---|---|---|---|---|
| Reductive Amination | Condensation + Reduction | 3,4-Dichlorobenzaldehyde, NaBH4 or Pd/C | 80-90 | Mild conditions, high selectivity | Sensitive to moisture, side reactions possible |
| Nucleophilic Substitution | SN2 Reaction | 3,4-Dichlorobenzyl chloride, K2CO3 | 70-85 | Simple, scalable | Longer reaction time, side products possible |
| Catalytic Hydrogenation | Reduction + Coupling | Nitro precursor, Pd/C, H2 | 75-88 | Clean, high purity | Requires H2 gas, catalyst handling |
The reductive amination route is favored for laboratory-scale synthesis due to its operational simplicity and high selectivity. Optimization of pH and temperature during imine formation significantly affects yield and purity.
Nucleophilic substitution benefits from the use of polar aprotic solvents and mild bases to suppress side reactions. Reaction monitoring by GC or HPLC is recommended to optimize reaction time.
Catalytic hydrogenation methods show excellent environmental profiles but require careful control of pressure and catalyst activation to avoid catalyst poisoning or incomplete reduction.
Recent studies emphasize the use of heterogeneous catalysts for hydrogenation to facilitate catalyst recovery and reuse, improving process sustainability.
The preparation of N-[(3,4-dichlorophenyl)methyl]cyclohexanamine is effectively achieved through reductive amination, nucleophilic substitution, or catalytic hydrogenation routes. Selection of method depends on scale, available equipment, and desired purity. Each method offers advantages and trade-offs in terms of yield, operational complexity, and environmental impact. Optimization of reaction parameters is critical for maximizing yield and purity.
Chemical Reactions Analysis
Types of Reactions
N-[(3,4-dichlorophenyl)methyl]cyclohexanamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound to its corresponding amine derivatives.
Substitution: The chlorine atoms in the 3,4-dichlorophenyl group can be substituted with other functional groups such as hydroxyl or amino groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide (NaOH) or ammonia (NH3).
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
N-[(3,4-dichlorophenyl)methyl]cyclohexanamine has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Studied for its potential effects on biological systems, including its interaction with enzymes and receptors.
Medicine: Investigated for its potential therapeutic properties, including its use as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-[(3,4-dichlorophenyl)methyl]cyclohexanamine involves its interaction with specific molecular targets such as enzymes and receptors. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways and molecular interactions depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Their Properties
The following compounds share structural motifs with N-[(3,4-dichlorophenyl)methyl]cyclohexanamine, differing in substituents, backbone modifications, or functional groups:
Key Differences and Implications
- Functional Groups : The absence of an amide group (cf. Compounds 57 and 38) may reduce metabolic stability but enhance membrane permeability due to the free amine .
- Halogenation : The 3,4-dichlorophenyl moiety is conserved across BD 1008/1047 and the target compound, suggesting a critical role in sigma receptor interaction .
- Synthetic Accessibility : Low yields in Compounds 57 (17%) and 38 (14%) highlight challenges in coupling dichlorophenyl groups to cyclohexanamine derivatives, possibly due to steric hindrance .
Pharmacological and Physicochemical Trends
- Lipophilicity : Methyldicyclohexylamine (LogP ~4.1) and N-chloro derivatives (LogP ~4.1) are highly lipophilic, whereas the target compound’s LogP is estimated to be ~3.5–4.0, balancing blood-brain barrier penetration and solubility .
- Receptor Specificity: The dichlorophenyl group in BD 1008/1047 confers sigma-1 selectivity, whereas pyrrolidinyl or dimethylamino groups (e.g., BD 1047) broaden activity to sigma-2 receptors .
Biological Activity
N-[(3,4-dichlorophenyl)methyl]cyclohexanamine, also known as a derivative of cyclohexamine, is a compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article delves into its biological properties, mechanisms of action, and relevant case studies, supported by diverse research findings.
Overview of Biological Activity
The biological activity of this compound primarily revolves around its roles as an antidepressant , antimicrobial , and anticancer agent. Its structure, which includes a dichlorophenyl group, contributes to its interaction with various biological targets.
Key Biological Properties
- Antidepressant Activity : Research indicates that compounds similar to this compound act as triple reuptake inhibitors for serotonin, norepinephrine, and dopamine. This mechanism is significant in the treatment of depression and anxiety disorders .
- Antimicrobial Effects : The compound exhibits promising antimicrobial properties against various pathogens. Studies have shown that it can inhibit the growth of bacteria and fungi, making it a candidate for further development in treating infections.
- Anticancer Potential : As part of the Mannich base family, this compound has been evaluated for its cytotoxic effects against cancer cell lines. It has shown potential in inhibiting tumor growth through various mechanisms, including DNA interaction and enzyme inhibition .
The exact mechanism by which this compound exerts its biological effects involves:
- Receptor Binding : The compound may bind to neurotransmitter receptors (e.g., serotonin or dopamine receptors), influencing mood and behavior.
- Enzyme Inhibition : It acts on specific enzymes related to neurotransmitter metabolism or bacterial cell wall synthesis.
- Cellular Interaction : The compound's structure allows it to interact with cellular components, potentially leading to apoptosis in cancer cells .
Table 1: Summary of Biological Activities
Case Study: Antidepressant Efficacy
A study conducted on novel chiral amines demonstrated that derivatives similar to this compound showed significant antidepressant-like activity in mouse models. The study highlighted the importance of structural modifications in enhancing efficacy and reducing side effects associated with traditional antidepressants .
Case Study: Antimicrobial Evaluation
In vitro studies have assessed the antimicrobial efficacy of this compound against pathogenic strains such as Staphylococcus aureus and Escherichia coli. Results indicated that the compound exhibited minimum inhibitory concentrations (MIC) comparable to established antibiotics, suggesting its potential as a therapeutic agent in infectious diseases.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
